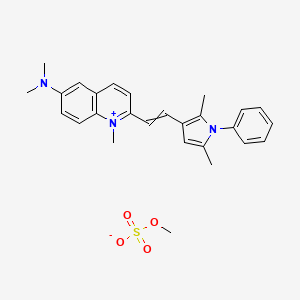
β-Methoxyphenethylamin-Hydrochlorid
Übersicht
Beschreibung
Beta-Methoxyphenethylamine hydrochloride, also known as 3,4-methylenedioxy-β-methoxyphenethylamine, is a drug of the phenethylamine class . It is the β-methoxy analog of methylenedioxyphenethylamine (MDPEA) and is also more distantly related to methylone . On account of its similarity to norepinephrine, the effects of BOH may be of a purely adrenergic nature .
Molecular Structure Analysis
The molecular formula of beta-Methoxyphenethylamine hydrochloride is C10H13NO3 . The SMILES string representation is NCC(OC)c1ccc2OCOc2c1 . This indicates that the molecule contains a phenethylamine core, with a methoxy group attached to the beta carbon, and a methylenedioxy group attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
β-Methoxyphenethylamin-Hydrochlorid kann als Vorläufer bei der Synthese anderer Verbindungen dienen. Zum Beispiel kann es bei der katalytischen Reduktion von konjugierten Nitroalkenen verwendet werden, um gute Ausbeuten an β-Phenethylamin-Hydrochloridsalzen zu erhalten .
Medizinische Chemie
Der 2-Phenethylamin-Motiv, zu dem auch β-Methoxyphenethylamin gehört, ist in der medizinischen Chemie weit verbreitet . Es findet sich in wichtigen therapeutischen Zielstrukturen und ist Teil vieler Hits der medizinischen Chemie und vielversprechender Screening-Verbindungen .
Ligandenbindung
2-Phenethylamine, einschließlich β-Methoxyphenethylamin, sind dafür bekannt, an verschiedene Rezeptoren im Körper zu binden. Dazu gehören Adrenozeptoren, Carboanhydrase, Dopaminrezeptor, DAT, 5-HT, MAO, PPAR, Sigma-Rezeptoren und TAAR1 .
Arzneimittelforschung
This compound kann in der Arzneimittelforschung eingesetzt werden, da es zur 2-Phenethylamin-Familie gehört. Diese Verbindungsfamilie wird auf ihre potenziellen therapeutischen Anwendungen untersucht .
Forschung zu bioaktiven Verbindungen
Forschungsgruppen entdecken neue bioaktive 2-Phenethylamine, darunter β-Methoxyphenethylamin. Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Pharmakologie und medizinische Chemie .
Freizeitgebrauch
Obwohl es sich nicht um eine wissenschaftliche Forschungsanwendung handelt, ist es erwähnenswert, dass einige 2-Phenethylamine, darunter β-Methoxyphenethylamin, im Freizeitbereich verwendet wurden. Diese „Designer-Drogen“ sind für drogenmissbrauchsbedingte Erkrankungen verantwortlich .
Wirkmechanismus
Target of Action
Beta-Methoxyphenethylamine hydrochloride, also known as 2-methoxy-2-phenylethanamine hydrochloride, is a drug of the phenethylamine class . It is the β-methoxy analog of methylenedioxyphenethylamine (MDPEA) and is also more distantly related to methylone . On account of its similarity to norepinephrine, the effects of this compound may be of a purely adrenergic nature .
Mode of Action
Due to its similarity to norepinephrine, it is suggested that the effects of beta-methoxyphenethylamine hydrochloride may be of a purely adrenergic nature . This implies that it may interact with adrenergic receptors, leading to changes in cellular signaling and physiological responses.
Result of Action
It is suggested that the compound may cause slight warmth, mydriasis, anorexia, mild nausea, and cold feet, with no psychedelic, entactogen, or euphoriant effects .
Vorteile Und Einschränkungen Für Laborexperimente
The use of β-MeOPH in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively safe to use in laboratory experiments, as it does not have any known toxic effects. However, it is important to note that β-MeOPH should not be used in human clinical trials due to its potential for abuse and addiction.
Zukünftige Richtungen
There are a number of potential future directions for β-MeOPH research. One potential area of research is the development of new synthesis methods for β-MeOPH. Another potential area of research is the investigation of its long-term effects on the body. Additionally, research could be conducted on its potential applications in medical treatments, such as the treatment of depression or anxiety. Finally, research could be conducted on its potential use as a recreational drug.
Eigenschaften
IUPAC Name |
2-methoxy-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREVOOJPTXLMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62064-68-0 | |
| Record name | Phenethylamine, beta-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B1658679.png)



![5-[(2-Chloro-4,5-dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658687.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B1658689.png)
![N-[[4-benzyl-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B1658690.png)
![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B1658691.png)
![ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1658693.png)

![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![5-({3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658698.png)
